3-(Bromomethyl)-3-methylthietane 3-(Bromomethyl)-3-methylthietane
Brand Name: Vulcanchem
CAS No.: 2219373-68-7
VCID: VC7122852
InChI: InChI=1S/C5H9BrS/c1-5(2-6)3-7-4-5/h2-4H2,1H3
SMILES: CC1(CSC1)CBr
Molecular Formula: C5H9BrS
Molecular Weight: 181.09

3-(Bromomethyl)-3-methylthietane

CAS No.: 2219373-68-7

Cat. No.: VC7122852

Molecular Formula: C5H9BrS

Molecular Weight: 181.09

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)-3-methylthietane - 2219373-68-7

Specification

CAS No. 2219373-68-7
Molecular Formula C5H9BrS
Molecular Weight 181.09
IUPAC Name 3-(bromomethyl)-3-methylthietane
Standard InChI InChI=1S/C5H9BrS/c1-5(2-6)3-7-4-5/h2-4H2,1H3
Standard InChI Key GFDVCWXEBQXGBD-UHFFFAOYSA-N
SMILES CC1(CSC1)CBr

Introduction

Structural and Molecular Characteristics

Thietanes are sulfur analogs of oxetanes, where the oxygen atom is replaced by sulfur. The presence of bromomethyl (-CH2Br) and methyl (-CH3) groups at the 3-position introduces steric and electronic effects that influence reactivity.

Molecular Formula: C5H9BrS
Molecular Weight: 181.1 g/mol
IUPAC Name: 3-(bromomethyl)-3-methylthietane
Canonical SMILES: C1C(CS1)(C)Br
Key Structural Features:

  • Four-membered thietane ring with sulfur at the 1-position.

  • Bromomethyl and methyl groups at the 3-position, creating a sterically crowded environment.

Comparative data with related compounds:

Property3-(Bromomethyl)-3-methylthietane (Predicted)3-Bromomethyl-3-methyloxetane 3-(Bromomethyl)-3-methylheptane
Molecular FormulaC5H9BrSC5H9BrOC9H19Br
Molecular Weight (g/mol)181.1165.03207.15
Boiling Point (°C)~175–185 (estimated)162210–220
Density (g/cm³)~1.51.4381.2

The higher boiling point compared to oxetane derivatives is attributed to sulfur’s polarizability and potential dipole-dipole interactions .

Synthetic Routes

While no direct synthesis of 3-(Bromomethyl)-3-methylthietane is documented, methodologies for analogous brominated heterocycles suggest plausible pathways:

Radical Bromination of 3-Methylthietane

Adapting the method from CN113480517A , bromination could proceed via radical initiation:

  • Substrate: 3-Methylthietane.

  • Brominating Agent: N-Bromosuccinimide (NBS).

  • Solvent: Linear alkanes (e.g., n-heptane) to minimize side reactions.

  • Initiator: Benzoyl peroxide (BPO) under UV irradiation.

  • Conditions: Reflux at 80–100°C for 4–6 hours .

Reaction Mechanism:

  • BPO generates radicals under heat/light, abstracting a hydrogen atom from 3-methylthietane to form a thiyl radical.

  • NBS undergoes homolytic cleavage to provide bromine radicals, leading to selective bromination at the methyl group .

Challenges:

  • Steric hindrance from the thietane ring may reduce reaction efficiency.

  • Competing dibromination or ring-opening reactions require careful control of stoichiometry (NBS:substrate ≈ 1:1.05) .

Post-Functionalization of Thietane Derivatives

An alternative route involves:

  • Synthesis of 3-Hydroxymethyl-3-methylthietane via ring-opening of epoxides or thiol-ene chemistry.

  • Bromination: Treating the hydroxymethyl derivative with PBr3 or HBr/AcOH.

Physicochemical Properties

Thermal Stability

Thietanes generally exhibit lower thermal stability than oxetanes due to weaker C-S bonds. The bromomethyl group further destabilizes the compound, with decomposition expected above 200°C .

Solubility

  • Polar Solvents: Moderate solubility in THF, DCM, and DMF.

  • Nonpolar Solvents: Limited solubility in hexane or petroleum ether.

Spectroscopic Data

  • ¹H NMR:

    • Thietane ring protons: δ 3.2–3.5 ppm (multiplet).

    • Bromomethyl (-CH2Br): δ 3.8–4.0 ppm (triplet, J = 6 Hz).

    • Methyl (-CH3): δ 1.4–1.6 ppm (singlet).

  • ¹³C NMR:

    • Sulfur-bearing carbons: δ 35–45 ppm.

    • C-Br: δ 30–35 ppm.

Applications in Materials Science

Energetic Polymers

Brominated thietanes may serve as monomers for sulfur-containing thermoplastic elastomers, analogous to polyBrMMO . Such polymers could enhance propellant formulations by improving oxygen balance and combustion stability.

Pharmaceutical Intermediates

The thietane ring is a motif in bioactive molecules (e.g., protease inhibitors). Bromomethyl groups enable further functionalization via nucleophilic substitution.

Future Research Directions

  • Stereoselective Synthesis: Investigating asymmetric routes to access enantiopure thietanes.

  • Polymerization Studies: Evaluating copolymerization with oxetanes or tetrahydrofuran.

  • Computational Modeling: DFT studies to predict regioselectivity in bromination reactions.

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